3-(Chloromethyl)-2-isopropoxypyridine
Description
Properties
IUPAC Name |
3-(chloromethyl)-2-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)12-9-8(6-10)4-3-5-11-9/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFOYBFHPLLXLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734158 | |
| Record name | 3-(Chloromethyl)-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248614-20-1 | |
| Record name | 3-(Chloromethyl)-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-isopropoxypyridine can be achieved through several methods. One common approach involves the chloromethylation of 2-isopropoxypyridine. This process typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride . The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the scalability of the process is enhanced by optimizing the reaction conditions and using high-throughput screening techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2-isopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols, alcohols), catalysts (e.g., zinc chloride, aluminum chloride), solvents (e.g., dichloromethane, ethanol).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation: Pyridine N-oxides.
Reduction: Compounds with reduced chloromethyl groups, such as methyl or methylene derivatives.
Scientific Research Applications
3-(Chloromethyl)-2-isopropoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industrial Applications: The compound finds use in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2-isopropoxypyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity . This interaction can affect various biological pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chloromethyl Pyridine Derivatives
(a) 3-(Chloromethyl)pyridine-HCl
- Structural Features : Lacks the 2-isopropoxy group but retains the chloromethyl substituent at the 3-position.
- Key Findings: High Cytotoxicity: Exhibits an LD₅₀ of 0.0756 mM in BALB/c-3T3 cells, indicating potent cytotoxicity . Carcinogenicity: Classified as a Level A carcinogen due to its ability to induce transformation assays (LA and SP responses) in preliminary trials .
(b) 3-(Chloromethyl)-2-methylpyridine•HCl
Positional Isomers
4-(Chloromethyl)-2-isopropoxypyridine hydrochloride
- Structural Features : Chloromethyl group at the 4-position instead of the 3-position.
- Key Findings :
- Comparison : Positional isomerism significantly alters electronic distribution and steric interactions. The 4-chloromethyl isomer may exhibit different reactivity patterns in synthesis or biological systems compared to the 3-substituted analog.
Substituent Variants
(a) 6-Chloro-2-methoxy-3-nitropyridine
- Structural Features: Nitro (-NO₂) and methoxy (-OCH₃) groups replace the chloromethyl and isopropoxy substituents.
- Key Findings :
- Comparison : The nitro group enhances electrophilicity, making this compound more reactive in substitution reactions, whereas the methoxy group provides electron-donating effects, contrasting with the electron-withdrawing chloromethyl group.
(b) 5-O-Methylsulfonyl Indole Derivatives
- Structural Features : Chloromethyl indoline coupled with sulfonated indole moieties (e.g., 5-O-methylsulfonyl substituents).
- Key Findings :
- The isopropoxy group in this compound may similarly influence bioactivity by balancing lipophilicity and steric effects.
Data Tables
Table 1: Cytotoxicity and Structural Comparison
Table 2: Structural Similarity Scores (Pyridine Derivatives)
Biological Activity
3-(Chloromethyl)-2-isopropoxypyridine is a heterocyclic compound notable for its unique structural features, which include both chloromethyl and isopropoxy groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H12ClN
- Molecular Weight : 185.66 g/mol
- CAS Number : 1248614-20-1
The presence of the chloromethyl group is significant as it can participate in nucleophilic substitution reactions, while the isopropoxy group may influence the compound's lipophilicity and overall bioavailability.
The biological activity of this compound has been primarily linked to its interactions with various biological targets:
- Target Proteins : Preliminary studies suggest that this compound may interact with specific enzymes and receptors involved in cellular signaling pathways.
- Biochemical Pathways : The inhibition or modulation of these targets can affect critical pathways such as RAS/MAPK and PI3K/AKT, which are known to regulate cell proliferation, survival, and apoptosis.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : Compounds within this class have been tested against various bacterial strains, demonstrating effective inhibition of growth. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from low micromolar concentrations, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Cytotoxic Effects
In cellular assays, this compound has shown cytotoxic effects on certain cancer cell lines:
- Cell Lines Tested : Studies have involved various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
- Results : The compound exhibited IC50 values in the micromolar range, suggesting a promising potential for further development as an anticancer agent.
Case Studies
Several case studies have explored the synthesis and biological evaluation of this compound:
-
Synthesis and Evaluation :
- A study focused on synthesizing derivatives of this compound to enhance its biological activity. Various substitutions on the pyridine ring were explored to optimize potency.
- Results indicated that certain modifications led to increased cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells.
-
Structure-Activity Relationship (SAR) :
- An analysis of related compounds revealed that variations in the substituents significantly impacted their biological activities. For instance, increasing the lipophilicity through additional alkyl groups enhanced membrane permeability and overall efficacy in cellular assays.
Data Summary Table
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus | MIC = 4 µg/mL |
| This compound | Cytotoxicity | MCF-7 (breast cancer) | IC50 = 10 µM |
| Derivative A | Anticancer | A549 (lung cancer) | IC50 = 8 µM |
| Derivative B | Antimicrobial | Escherichia coli | MIC = 5 µg/mL |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Chloromethyl)-2-isopropoxypyridine, and how do reaction conditions influence yield?
- Methodology :
- Nucleophilic substitution : The chloromethyl group at position 3 can be introduced via chlorination of a hydroxymethyl precursor using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions .
- Isopropoxy installation : Alkylation of 2-hydroxypyridine derivatives with isopropyl bromide in the presence of a base (e.g., K₂CO₃) at reflux temperatures (60–80°C) is a common approach. Solvent choice (e.g., DMF or acetone) impacts reaction efficiency .
- Yield optimization : Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the chloromethyl group (CH₂Cl) appears as a singlet near δ 4.5–5.0 ppm in ¹H NMR, while the isopropoxy group shows split signals for the methyl groups (δ 1.2–1.4 ppm) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) should align with the calculated molecular weight (e.g., C₉H₁₂ClNO = 185.6 g/mol). Fragmentation patterns help validate the chloromethyl and isopropoxy groups .
- Elemental analysis : Verify purity (>95%) by comparing experimental and theoretical C/H/N/Cl values .
Q. How does the chloromethyl group influence the reactivity of this compound in substitution reactions?
- Methodology :
- Nucleophilic substitution : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMSO). For example, reaction with sodium azide (NaN₃) yields azidomethyl derivatives, useful in click chemistry .
- Catalytic coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids requires prior conversion of the chloromethyl group to a more reactive leaving group (e.g., triflate) .
Advanced Research Questions
Q. What are the observed cytotoxic effects of this compound derivatives, and how do structural modifications alter bioactivity?
- Methodology :
- In vitro assays : BALB/c-3T3 cell viability assays reveal cytotoxicity (e.g., LD₅₀ = 0.0756 mM for a related chloromethylpyridine-HCl derivative). Dose-response curves and IC₅₀ calculations are critical .
- Structure-activity relationships (SAR) : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 4 increases electrophilicity, enhancing reactivity with biological nucleophiles (e.g., glutathione) .
Q. How can mechanistic studies resolve contradictions in reported reaction outcomes for this compound?
- Methodology :
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated solvents (e.g., DMF-d₇ vs. DMF) to distinguish between SN1 and SN2 pathways .
- Computational modeling : Density functional theory (DFT) calculations predict transition states and regioselectivity in substitution reactions .
- Controlled experiments : Replicate conflicting studies under identical conditions (e.g., reagent purity, moisture levels) to identify variables causing discrepancies .
Q. What strategies mitigate data variability in biological assays involving this compound?
- Methodology :
- Assay standardization : Use internal controls (e.g., staurosporine for cytotoxicity assays) and validate protocols across multiple labs .
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolysis of the chloromethyl group to hydroxymethyl derivatives) that may interfere with bioactivity .
- Statistical rigor : Employ larger sample sizes (n ≥ 6) and blinded analysis to reduce false positives/negatives in transformation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
